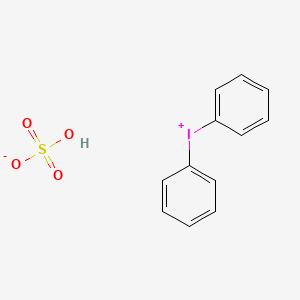
Diphenyliodonium hydrogen sulfate
Cat. No. B8700598
Key on ui cas rn:
49723-69-5
M. Wt: 378.18 g/mol
InChI Key: BCQKUSCWNFMCKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04256828
Procedure details


The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, the diphenyliodonium bisulfate) in accordance with the teachings of Beringer, et al., J. Am. Chem. Soc. 81, 342 (1959). Thus, for examples, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition of 60° C. of an aqueous solution containing 29.2 g. (150 millimoles) silver fluoroborate, 2 g. fluoroboric acid, and 0.5 g. phosphorous acid in about 30 ml. of water to a solution of 44 g. (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)[O-].[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[F:19][B-:20]([F:23])([F:22])[F:21].[H+].P(O)(O)O.[Cl-].C1([I+]C2C=CC=CC=2)C=CC=CC=1>F[B-](F)(F)F.[Ag+].O>[F:19][B-:20]([F:23])([F:22])[F:21].[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6,7.8,10.11|
|
Inputs


Step One
[Compound]
|
Name
|
aromatic iodonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)(=O)=O.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
Step Five
|
Name
|
|
|
Quantity
|
139 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
150 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
F[B-](F)(F)F.[Ag+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared by the addition of 60° C. of an aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 29.2 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The silver halide that precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

